molecular formula C19H23ClN4O B12263483 1-Benzyl-4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-2-one hydrochloride

1-Benzyl-4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-2-one hydrochloride

Cat. No.: B12263483
M. Wt: 358.9 g/mol
InChI Key: IEFQAZNTOFGKAH-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-2-one hydrochloride is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropyl group, and a pyrimidinyl group attached to a piperazinone core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-Benzyl-4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-2-one hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Pyrimidinyl Intermediate: The synthesis begins with the preparation of the 2-cyclopropyl-6-methylpyrimidin-4-yl intermediate. This can be achieved through a series of reactions involving cyclopropylamine and methylpyrimidine derivatives under controlled conditions.

    Coupling with Piperazinone: The pyrimidinyl intermediate is then coupled with piperazinone in the presence of a suitable catalyst, such as palladium, to form the core structure of the compound.

    Benzylation: The final step involves the benzylation of the piperazinone core using benzyl chloride in the presence of a base, such as sodium hydroxide, to yield the desired compound.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and purification techniques.

Chemical Reactions Analysis

1-Benzyl-4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium and platinum. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

1-Benzyl-4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-2-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving piperazine and pyrimidine derivatives.

    Medicine: The compound has potential therapeutic applications, including its use as a precursor in the development of pharmaceutical drugs targeting specific receptors and enzymes.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways or as an agonist/antagonist of certain receptors, thereby influencing cellular processes.

Comparison with Similar Compounds

1-Benzyl-4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-2-one hydrochloride can be compared with other similar compounds, such as:

    1-Benzyl-4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazine: This compound lacks the piperazinone core, which may result in different biological activity and chemical reactivity.

    4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-2-one: This compound lacks the benzyl group, which may affect its solubility and interaction with molecular targets.

    1-Benzyl-4-(2-cyclopropylpyrimidin-4-yl)piperazin-2-one: This compound lacks the methyl group on the pyrimidine ring, which may influence its chemical properties and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H23ClN4O

Molecular Weight

358.9 g/mol

IUPAC Name

1-benzyl-4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-2-one;hydrochloride

InChI

InChI=1S/C19H22N4O.ClH/c1-14-11-17(21-19(20-14)16-7-8-16)22-9-10-23(18(24)13-22)12-15-5-3-2-4-6-15;/h2-6,11,16H,7-10,12-13H2,1H3;1H

InChI Key

IEFQAZNTOFGKAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(C(=O)C3)CC4=CC=CC=C4.Cl

Origin of Product

United States

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